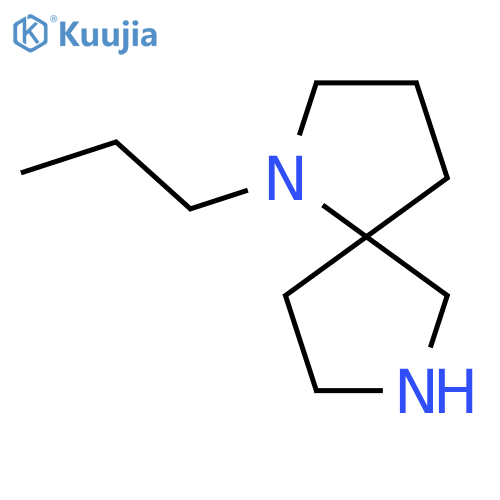Cas no 1782405-28-0 (1-propyl-1,7-diazaspiro4.4nonane)

1782405-28-0 structure
商品名:1-propyl-1,7-diazaspiro4.4nonane
1-propyl-1,7-diazaspiro4.4nonane 化学的及び物理的性質
名前と識別子
-
- 1-Propyl-1,7-diazaspiro[4.4]nonane
- EN300-1273836
- 1782405-28-0
- 1,7-Diazaspiro[4.4]nonane, 1-propyl-
- 1-propyl-1,7-diazaspiro4.4nonane
-
- インチ: 1S/C10H20N2/c1-2-7-12-8-3-4-10(12)5-6-11-9-10/h11H,2-9H2,1H3
- InChIKey: INZIUMDUAVNAOT-UHFFFAOYSA-N
- ほほえんだ: N1(CCC)CCCC21CNCC2
計算された属性
- せいみつぶんしりょう: 168.162648646g/mol
- どういたいしつりょう: 168.162648646g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- 密度みつど: 0.98±0.1 g/cm3(Predicted)
- ふってん: 218.1±8.0 °C(Predicted)
- 酸性度係数(pKa): 10.72±0.20(Predicted)
1-propyl-1,7-diazaspiro4.4nonane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1273836-10000mg |
1-propyl-1,7-diazaspiro[4.4]nonane |
1782405-28-0 | 10000mg |
$3315.0 | 2023-10-02 | ||
| Enamine | EN300-1273836-1.0g |
1-propyl-1,7-diazaspiro[4.4]nonane |
1782405-28-0 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1273836-5000mg |
1-propyl-1,7-diazaspiro[4.4]nonane |
1782405-28-0 | 5000mg |
$2235.0 | 2023-10-02 | ||
| Enamine | EN300-1273836-50mg |
1-propyl-1,7-diazaspiro[4.4]nonane |
1782405-28-0 | 50mg |
$647.0 | 2023-10-02 | ||
| Enamine | EN300-1273836-500mg |
1-propyl-1,7-diazaspiro[4.4]nonane |
1782405-28-0 | 500mg |
$739.0 | 2023-10-02 | ||
| Enamine | EN300-1273836-1000mg |
1-propyl-1,7-diazaspiro[4.4]nonane |
1782405-28-0 | 1000mg |
$770.0 | 2023-10-02 | ||
| Enamine | EN300-1273836-2500mg |
1-propyl-1,7-diazaspiro[4.4]nonane |
1782405-28-0 | 2500mg |
$1509.0 | 2023-10-02 | ||
| Enamine | EN300-1273836-100mg |
1-propyl-1,7-diazaspiro[4.4]nonane |
1782405-28-0 | 100mg |
$678.0 | 2023-10-02 | ||
| Enamine | EN300-1273836-250mg |
1-propyl-1,7-diazaspiro[4.4]nonane |
1782405-28-0 | 250mg |
$708.0 | 2023-10-02 |
1-propyl-1,7-diazaspiro4.4nonane 関連文献
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
1782405-28-0 (1-propyl-1,7-diazaspiro4.4nonane) 関連製品
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 55290-64-7(Dimethipin)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 57707-64-9(2-azidoacetonitrile)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
